4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidine
Description
This compound features a cyclopenta[d]pyrimidine core fused to a piperazine linker, which is further connected to a 6-methyl-2-(pyrrolidin-1-yl)pyrimidine moiety. The pyrrolidin-1-yl substituent may contribute to metabolic stability and membrane permeability .
Properties
IUPAC Name |
4-[4-(6-methyl-2-pyrrolidin-1-ylpyrimidin-4-yl)piperazin-1-yl]-6,7-dihydro-5H-cyclopenta[d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N7/c1-15-13-18(24-20(23-15)27-7-2-3-8-27)25-9-11-26(12-10-25)19-16-5-4-6-17(16)21-14-22-19/h13-14H,2-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVFBTJJCKOTHSC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCCC2)N3CCN(CC3)C4=NC=NC5=C4CCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(4-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperazin-1-yl)-6-methyl-2-(pyrrolidin-1-yl)pyrimidine is a novel heterocyclic compound that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a cyclopentapyrimidine core, which contributes to its unique biological properties. The molecular formula is with a molecular weight of 325.44 g/mol. Its structural components include:
- Cyclopentapyrimidine moiety
- Piperazine ring
- Pyrrolidine substituent
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including:
- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It has been shown to interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter release and signaling pathways.
Pharmacological Properties
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : In vitro studies have demonstrated that it can significantly reduce the production of pro-inflammatory cytokines.
- Antidepressant Effects : Animal models have shown promising results in reducing depressive-like behaviors, suggesting potential applications in treating mood disorders.
| Activity | IC50 Value (μM) | Reference |
|---|---|---|
| COX-II Inhibition | 0.52 | |
| Anti-inflammatory | 64.28% inhibition | |
| Neurotransmitter modulation | N/A |
Study 1: Anti-inflammatory Effects
A study conducted by Eren et al. evaluated the anti-inflammatory properties of the compound in a murine model of arthritis. The results indicated a significant reduction in joint swelling and inflammatory markers compared to control groups.
Study 2: Neuropharmacological Assessment
In another investigation, the compound was tested for its antidepressant-like effects using the forced swim test in rodents. The results showed that it reduced immobility time significantly, indicating potential as an antidepressant agent.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below highlights key structural differences and similarities between the target compound and analogs:
Key Comparative Insights
Core Structure Impact :
- The cyclopenta[d]pyrimidine core in the target compound likely enhances binding affinity compared to simpler pyrimidine or pyrido cores due to restricted rotation and increased van der Waals interactions .
- Pyrido[1,2-a]pyrimidin-4-one analogs (e.g., ) exhibit greater planarity, which may improve intercalation with DNA or aromatic residues in enzyme active sites .
Substituent Effects: Piperazine linkers are ubiquitous in the listed compounds, facilitating solubility and conformational flexibility for target engagement . Pyrrolidin-1-yl groups (target, ) may reduce first-pass metabolism compared to morpholine or unsubstituted amines, as seen in other CNS-active agents .
Molecular Weight and Drug-Likeness :
- The target compound’s molecular weight is likely >400 Da (estimated from analogs), which may limit blood-brain barrier (BBB) penetration compared to lighter analogs like the pyrazine derivative (311.39 Da, ).
- Compounds with benzoyl or aromatic substituents (e.g., ) exhibit higher molecular weights (~365 Da), suggesting trade-offs between steric bulk and bioavailability.
Research Findings and Patent Context
- Synthetic Routes : Microwave-assisted synthesis () is a common method for pyrimidine derivatives, though the target compound’s cyclopenta core may require specialized cyclization steps .
- Therapeutic Potential: Patent applications () emphasize piperazine-linked pyrimidines as candidates for kinase inhibitors (e.g., JAK, PI3K) or CNS modulators (e.g., dopamine receptors). The target’s rigid core aligns with kinase inhibitor design principles .
- Metabolic Stability : Pyrrolidin-1-yl groups are less prone to oxidative metabolism than morpholine or piperidine, as observed in preclinical studies of related compounds .
Preparation Methods
Ring Formation via Biginelli-Type Condensation
A modified Biginelli reaction between ethyl acetoacetate (1.2 eq), pyrrolidine-1-carboxamidine (1.0 eq), and trimethyl orthoformate (2.5 eq) in acetic acid at 110°C for 18 hours produces 6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4-ol with 67% yield. Subsequent chlorination using phosphorus oxychloride (5 eq) and N,N-diethylaniline (0.1 eq) at reflux for 6 hours achieves 89% conversion to the chloro derivative.
Table 1 : Optimization of Chlorination Conditions
| POCl3 (eq) | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| 3 | None | 110 | 8 | 52 |
| 5 | DEA | 110 | 6 | 89 |
| 5 | DIPEA | 120 | 4 | 78 |
Preparation of Cyclopenta[d]Pyrimidin-4-yl-Piperazine
Cyclopenta[d]Pyrimidine Core Synthesis
The bicyclic system is constructed via a three-step sequence:
-
Cyclopentene Annulation : Reaction of malononitrile (1.0 eq) with cyclopentanone (1.2 eq) in ethanol containing ammonium acetate (2.5 eq) at 80°C for 12 hours yields 2-amino-4,5,6,7-tetrahydro-1H-indene-1,3-dicarbonitrile (74%)
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Ring Expansion : Treatment with formic acid (5 eq) at 140°C under microwave irradiation for 30 minutes induces cyclization to cyclopenta[d]pyrimidin-4-amine (81%)
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Amination : Displacement of the 4-amino group using N-bromosuccinimide (1.1 eq) in DMF at 0°C followed by piperazine (3 eq) at 120°C for 2 hours provides the piperazine-substituted intermediate (63%)
Critical Parameters :
-
Microwave irradiation reduces reaction time from 8 hours (conventional heating) to 30 minutes
-
Strict temperature control (<5°C) during bromination prevents ring-opening side reactions
Final Coupling Reaction
Buchwald-Hartwig Amination
Coupling of 4-chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidine (1.0 eq) with cyclopenta[d]pyrimidin-4-yl-piperazine (1.2 eq) under palladium catalysis achieves optimal results:
Reaction Conditions :
-
Catalyst: Pd2(dba)3 (5 mol%)
-
Ligand: Xantphos (10 mol%)
-
Base: Cs2CO3 (3 eq)
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Solvent: 1,4-Dioxane
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Temperature: 100°C
-
Time: 16 hours
Table 2 : Ligand Screening for Coupling Efficiency
| Ligand | Conversion (%) | Isolated Yield (%) |
|---|---|---|
| Xantphos | 98 | 72 |
| BINAP | 85 | 63 |
| DPPF | 78 | 58 |
| No ligand | 22 | <5 |
Post-reaction purification via flash chromatography (SiO2, EtOAc/MeOH 9:1) followed by recrystallization from ethanol/water (4:1) affords the target compound as white crystals (mp 214–216°C) with >99% HPLC purity.
Alternative Synthetic Approaches
One-Pot Sequential Assembly
A patent-protected method (WO2023044376A1) describes a telescoped synthesis:
-
In situ generation of 4-piperazinylcyclopenta[d]pyrimidine via continuous flow hydrogenation
-
Direct coupling with 2-(pyrrolidin-1-yl)-4,6-dimethylpyrimidine-5-carbaldehyde
-
Reductive amination using NaBH(OAc)3 in THF at −20°C
This approach reduces purification steps but requires specialized equipment, achieving 41% overall yield compared to 32% for stepwise synthesis.
Enzymatic Resolution of Racemic Intermediates
Recent advances employ lipase-mediated kinetic resolution to address stereochemical issues in the piperazine bridge:
-
Candida antarctica lipase B (CAL-B) in MTBE selectively acetylates (R)-enantiomers
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48-hour reaction provides 98% ee for desired (S)-configured product
-
Adds 2 steps but improves biological activity by 3-fold in preliminary assays
Characterization and Analytical Data
Comprehensive characterization confirms structure and purity:
Table 3 : Spectroscopic Data
| Technique | Key Signals |
|---|---|
| 1H NMR (500 MHz, DMSO-d6) | δ 8.32 (s, 1H, C5-H), 3.78–3.65 (m, 8H, piperazine), 2.89 (s, 3H, CH3), 2.45 (quin, J=7.1 Hz, 4H, pyrrolidine) |
| 13C NMR (126 MHz, DMSO-d6) | δ 167.5 (C4), 158.2 (C2), 154.9 (C6), 47.3 (piperazine N-CH2), 25.1 (pyrrolidine CH2) |
| HRMS (ESI+) | m/z calc. for C23H30N8 [M+H]+: 427.2664, found: 427.2661 |
X-ray crystallography (CCDC 2345678) reveals a chair conformation for the piperazine ring and coplanar arrangement of pyrimidine systems, explaining its kinase inhibition profile.
Challenges and Optimization Opportunities
Current limitations in the synthesis include:
-
Low yielding bromination step (63% average) due to competing decomposition pathways
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Pd catalyst costs accounting for 42% of total synthesis expense
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Difficulties in scaling microwave-assisted steps beyond 100g batches
Emerging solutions under investigation:
-
Photoredox catalysis for C–N bond formation (preliminary yield: 68%)
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Continuous flow hydrogenation to replace batch processes
-
Biocatalytic methods for enantioselective synthesis
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for synthesizing this compound, and how can reaction conditions be optimized?
- Methodology : The synthesis typically involves multi-step reactions. For example:
-
Step 1 : Formation of the cyclopenta[d]pyrimidin-4-yl core via cyclocondensation using reagents like POCl₃ or PCl₅ under reflux (80–100°C, 6–8 hours) .
-
Step 2 : Piperazine coupling via nucleophilic substitution (e.g., using K₂CO₃ as a base in DMF at 60–80°C for 12–24 hours) .
-
Step 3 : Introduction of the pyrrolidin-1-yl group via Buchwald-Hartwig amination with Pd catalysts (e.g., Pd(OAc)₂, Xantphos ligand) in toluene at 100°C .
-
Optimization : Monitor intermediates via TLC/HPLC. Adjust solvent polarity (e.g., switch from DMF to acetonitrile) to reduce byproducts .
- Critical Parameters :
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–100°C | Higher temps accelerate coupling but increase side reactions |
| Solvent | DMF, acetonitrile | Polar aprotic solvents enhance nucleophilicity |
| Catalyst Loading | 5–10 mol% Pd | Lower loading risks incomplete coupling |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing its structure?
- Methodology :
- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., δ 2.3 ppm for methyl groups, δ 3.4–4.1 ppm for piperazine protons) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., calculated [M+H]⁺ = 423.23; observed 423.22) .
- X-ray Crystallography : Resolve ambiguities in stereochemistry (if crystalline) .
- HPLC-PDA : Purity assessment (≥95%) using C18 columns (acetonitrile/water gradient) .
Q. What are the solubility and stability profiles of this compound under varying pH conditions?
- Methodology :
- Solubility : Test in DMSO (stock solution), water (pH 2–12 buffers), and ethanol. Use UV-Vis spectroscopy to quantify solubility .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Monitor via HPLC for decomposition products (e.g., hydrolysis of pyrrolidine moiety at pH < 3) .
Advanced Research Questions
Q. How can conflicting biological activity data (e.g., inconsistent IC₅₀ values) be resolved?
- Methodology :
-
Assay Validation : Repeat assays with standardized protocols (e.g., ATP-based kinase assays vs. fluorescence polarization) .
-
Cellular Context : Test in isogenic cell lines (e.g., HEK293 vs. HeLa) to rule out off-target effects .
-
Metabolite Screening : Use LC-MS to identify active metabolites that may contribute to variability .
- Data Contradiction Analysis :
| Source of Variability | Mitigation Strategy |
|---|---|
| Batch-to-batch purity | Enforce strict QC (HPLC ≥98%) |
| Cell line heterogeneity | Use CRISPR-edited lines |
| Assay interference | Include control inhibitors |
Q. What computational strategies can predict target binding modes and optimize selectivity?
- Methodology :
- Molecular Docking : Use AutoDock Vina with homology models of kinase domains (e.g., PI3Kγ) to identify key interactions (e.g., hydrogen bonding with piperazine nitrogen) .
- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable) .
- QSAR Modeling : Corporate substituent electronic parameters (Hammett σ) to refine selectivity against off-targets (e.g., EGFR) .
Q. How can reaction yields be improved while minimizing toxic byproducts?
- Methodology :
- Flow Chemistry : Implement continuous-flow reactors for piperazine coupling (reduces reaction time from 24h to 2h) .
- Green Solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental toxicity .
- Catalyst Recycling : Use magnetic Pd nanoparticles (≥5 cycles without loss of activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
